U-0521

Description

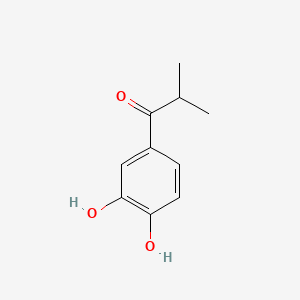

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLKIBLTMPAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203119 | |

| Record name | U 0521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-89-7 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 0521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000738074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | U 0521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U-0521: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-0521, chemically known as 3',4'-dihydroxy-2-methylpropiophenone, is a synthetic catechol compound that has been identified as a competitive inhibitor of two key enzymes in the catecholamine pathway: tyrosine hydroxylase (TH) and catechol-O-methyltransferase (COMT).[1] Research, primarily from the early 1980s, has demonstrated its effects on catecholamine metabolism and its potential as an antihypertensive agent. This document provides a technical overview of the mechanism of action of this compound, based on the available scientific literature. It consolidates quantitative data, outlines experimental methodologies as described in published abstracts, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

Core Mechanism of Action: Dual Enzyme Inhibition

The primary mechanism of action of this compound is the competitive inhibition of both tyrosine hydroxylase and catechol-O-methyltransferase.[1] This dual inhibition disrupts the normal synthesis and degradation of catecholamines, such as dopamine, norepinephrine, and epinephrine.

-

Tyrosine Hydroxylase (TH) Inhibition: Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA.[2][3] By competitively inhibiting TH, this compound reduces the overall production of these neurotransmitters. This action is the likely basis for its observed antihypertensive effects, as reduced norepinephrine levels can lead to decreased sympathetic nervous system activity and a subsequent lowering of blood pressure.[1]

-

Catechol-O-methyltransferase (COMT) Inhibition: COMT is a major enzyme involved in the degradation of catecholamines.[1][4] this compound's inhibition of COMT prevents the breakdown of catecholamines, which can lead to an accumulation of these neurotransmitters.[5] In the context of levodopa administration, COMT inhibition by this compound has been shown to block the conversion of L-DOPA to 3-O-methyldopa, thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain.[5][6]

The following diagram illustrates the points of inhibition by this compound in the catecholamine pathway.

References

- 1. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are TYH inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. COMT Inhibitors For Parkinson's Disease Treatment [parkinsonsdisease.net]

- 5. Catechol-O-methyltransferase inhibition by this compound increases striatal utilization of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3',4'-dihydroxy-2-methyl-propriophenone (this compound) on catechol-O-methyltransferase activity and on DOPA accumulation in rat red blood cells and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

U-0521: An In-depth Technical Guide for Researchers

COMPOUND NAME: U-0521 CHEMICAL NAME: 3',4'-Dihydroxy-2-methylpropiophenone CAS NUMBER: 5466-89-7 MOLECULAR FORMULA: C₁₀H₁₂O₃ MOLECULAR WEIGHT: 180.2 g/mol

Abstract

This compound is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of COMT inhibitors, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1]

Introduction

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][4] By inhibiting COMT, the bioavailability of these neurotransmitters can be increased. This is of particular therapeutic interest in conditions characterized by dopamine deficiency, such as Parkinson's disease. This compound, as a COMT inhibitor, has been investigated for its potential to enhance the efficacy of levodopa (L-DOPA) therapy by preventing its peripheral degradation.[2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.2 g/mol | [5] |

| CAS Number | 5466-89-7 | [5] |

| Synonyms | 3',4'-Dihydroxy-2-methylpropiophenone | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store at -20°C for long-term stability. | [5] |

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the enzyme Catechol-O-methyltransferase (COMT). COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. This methylation is a primary pathway for the inactivation of catecholamines. By inhibiting COMT, this compound prevents the degradation of catecholamines like dopamine, thereby increasing their synaptic availability and prolonging their physiological effects. In the context of Parkinson's disease treatment, this compound's inhibition of peripheral COMT is particularly important as it prevents the conversion of L-DOPA to 3-O-methyldopa, thus increasing the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the brain.[2][3][4][6][7]

Signaling Pathway of COMT Inhibition by this compound

Caption: Inhibition of COMT by this compound increases dopamine availability.

Synthesis

Proposed Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone

This synthesis involves the Friedel-Crafts acylation of guaiacol with isobutyric anhydride in the presence of a Lewis acid catalyst like zinc chloride.[8]

Reaction:

Guaiacol + Isobutyric anhydride --(ZnCl₂)--> 4'-hydroxy-3'-methoxy-2-methyl-propiophenone

Experimental Protocol (Adapted from[8]):

-

Dissolve 100 g of guaiacol in 136.4 g of isobutyric anhydride.

-

Add 120 g of anhydrous zinc chloride to the solution.

-

Heat the reaction mixture to 155°C and maintain for three minutes.

-

After cooling, subject the residue to steam distillation to remove volatile components.

-

Extract the remaining mixture three times with 500 ml of ether.

-

Wash the combined organic phase twice with 250 ml of water, once with 150 ml of saturated sodium bicarbonate solution, and again with 250 ml of water.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain a brown resin.

-

Purify the resin by high vacuum distillation (b.p. 105°-120°C at 6.67 Pa).

-

Dissolve the distillate in ether and add n-hexane to induce crystallization.

-

Recrystallize the product from an ether/hexane mixture to yield colorless crystals of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone (m.p. 86°-87°C).

Demethylation to this compound

The final step to obtain this compound would involve the demethylation of the methoxy group of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone. A common method for demethylation of aryl methyl ethers is treatment with a strong Lewis acid like aluminum chloride or a nucleophilic agent like pyridine hydrochloride at elevated temperatures. A procedure for a similar demethylation is described for a related nitro compound.[3]

Reaction:

4'-hydroxy-3'-methoxy-2-methyl-propiophenone --(Pyridine HCl, 180°C)--> 3',4'-dihydroxy-2-methylpropiophenone (this compound)

Experimental Protocol (Hypothetical, based on[3]):

-

Treat 4'-hydroxy-3'-methoxy-2-methyl-propiophenone with an excess of pyridine hydrochloride.

-

Heat the mixture with stirring at 180°C for approximately 45 minutes.

-

After cooling, pour the reaction mixture into ice-water.

-

Acidify the aqueous solution with hydrochloric acid and extract with a suitable organic solvent (e.g., methylene chloride or ethyl acetate).

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., methylene chloride/n-hexane) to obtain this compound.

Synthesis Workflow

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Data

In Vitro COMT Inhibition

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 6 x 10⁻⁶ M | Rat Red Blood Cell (RBC) COMT | [5] |

In Vivo COMT Inhibition

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 80 mg/kg | Rat striatum COMT, 10 min post-injection | [9] |

| Maximal Inhibition | 95% | Rat striatum COMT, 5 min post-injection | [9] |

| Enzyme Recovery | 64% of basal activity | Rat striatum COMT, 120 min post-injection | [9] |

Experimental Protocols

COMT Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from a general enzymatic assay for COMT and can be used to determine the inhibitory activity of this compound.[10] The principle involves measuring the O-methylated product of a catechol substrate at a specific wavelength.

Reagents:

-

Substrate: 0.5 mM 3,4-Dihydroxyacetophenone (DHAP) in deionized water (prepare fresh).

-

Co-substrate: 5 mM S-Adenosyl-L-Methionine (SAM) in deionized water (prepare fresh and keep on ice).

-

Cofactor: 6 mM Magnesium Chloride (MgCl₂) in deionized water.

-

Reducing Agent: 20 mM Dithiothreitol (DTT) in deionized water.

-

Enzyme Diluent Buffer: 0.2 M N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES), pH 7.6 at 37°C.

-

Enzyme Solution: COMT enzyme diluted in cold Enzyme Diluent Buffer to a suitable concentration.

-

Stop Solution: 0.4 M Sodium Borate buffer, pH 10.0 at 37°C.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

Procedure:

-

Prepare a reaction mixture in a microplate or suitable tubes containing:

-

10 µl of DHAP solution

-

10 µl of MgCl₂ solution

-

10 µl of DTT solution

-

A variable volume of this compound solution or solvent control.

-

Enzyme Diluent Buffer to a final pre-incubation volume of 90 µl.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µl of the COMT enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 50 µl of the Stop Solution.

-

Start the reaction by adding 10 µl of SAM solution.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding 50 µl of the Stop Solution.

-

Measure the absorbance of the O-methylated product at 344 nm using a spectrophotometer.

-

A blank reaction should be prepared by adding the Stop Solution before the enzyme.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow for COMT Inhibition Assay

Caption: Workflow for determining the COMT inhibitory activity of this compound.

Conclusion

This compound is a well-characterized inhibitor of catechol-O-methyltransferase with demonstrated in vitro and in vivo activity. Its ability to prevent the degradation of catecholamines, particularly L-DOPA, makes it a valuable research tool for studying the catecholaminergic system and a potential therapeutic agent for conditions like Parkinson's disease. This guide provides essential technical information to support further research and development of this compound and other COMT inhibitors.

References

- 1. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]

- 3. prepchem.com [prepchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. glpbio.com [glpbio.com]

- 6. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catechol-O-methyltransferase inhibitors in the management of Parkinson's disease (Chapter 8) - Parkinson's Disease [cambridge.org]

- 8. prepchem.com [prepchem.com]

- 9. Catechol-O-methyltransferase inhibition by this compound increases striatal utilization of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

U-0521: A Technical Whitepaper on a Pioneering COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-0521, also known by its chemical name 3',4'-dihydroxy-2-methylpropiophenone, is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, the experimental protocols used for its characterization, and its impact on catecholamine pathways. Although this compound was primarily a pre-clinical tool that paved the way for later-generation COMT inhibitors like entacapone, its study provides fundamental insights into the mechanism and consequences of COMT inhibition.

Core Mechanism of Action

COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catecholic compounds, including the neurotransmitters dopamine, norepinephrine, and epinephrine. This process, known as O-methylation, is a primary pathway for the inactivation of these signaling molecules. This compound acts as a competitive inhibitor of COMT, preventing the binding of endogenous catecholamine substrates and thereby prolonging their synaptic availability and action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified in both in vitro and in vivo settings. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its efficacy.

| Assay Type | Tissue/Model | Parameter | Value | Reference |

| In Vitro | Rat Red Blood Cells | IC50 | 6 x 10-6 M | [1] |

| In Vivo | Rat Striatum | IC50 | 80 mg/kg | [2] |

| In Vivo | Rat Red Blood Cells | IC50 | 90 mg/kg |

Signaling Pathway of COMT and the Impact of this compound Inhibition

The following diagram illustrates the metabolic pathway of dopamine, a key catecholamine, and the intervention point of this compound.

Experimental Protocols

In Vitro COMT Inhibition Assay (Rat Red Blood Cells)

This protocol outlines the determination of this compound's IC50 value using rat red blood cells (RBCs) as a source of COMT.

-

Preparation of RBC Lysate:

-

Whole blood is collected from rats into heparinized tubes.

-

RBCs are isolated by centrifugation and washed three times with isotonic saline.

-

A hemolysate is prepared by lysing the RBCs with hypotonic buffer. The lysate is centrifuged to remove cell debris, and the supernatant containing COMT is collected.

-

-

COMT Activity Assay:

-

The reaction mixture contains the RBC lysate, a catechol substrate (e.g., epinephrine), S-adenosyl-L-methionine (SAM) as the methyl donor, and magnesium chloride (as a cofactor) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

The reaction is terminated by the addition of an acid (e.g., perchloric acid).

-

-

Quantification and Data Analysis:

-

The O-methylated product (e.g., metanephrine) is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

The percentage of COMT inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo COMT Inhibition and L-DOPA Metabolism Study (Rat Model)

This protocol describes the in vivo assessment of this compound's effect on COMT activity and L-DOPA metabolism in the rat striatum.[2]

-

Animal Model and Drug Administration:

-

Male rats are used for the study.

-

This compound is administered intraperitoneally at various doses (e.g., up to 200 mg/kg).

-

At specific time points after this compound administration (e.g., 5, 10, 120 minutes), the animals are euthanized.[2]

-

In a separate cohort, after pretreatment with this compound, L-DOPA is administered to assess its metabolic fate.

-

-

Tissue Collection and Preparation:

-

The striatum is rapidly dissected from the brain and homogenized in a suitable buffer.

-

Blood samples are collected for plasma analysis.

-

-

Measurement of COMT Activity and Metabolites:

-

COMT activity in the striatal homogenates is determined using a radioenzymatic assay or HPLC-based method as described in the in vitro protocol.

-

The concentrations of L-DOPA, dopamine, 3-O-methyldopa (3-OMD), and other metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and plasma are quantified using HPLC with electrochemical detection.

-

-

Data Analysis:

-

The percentage of COMT inhibition in the striatum is calculated for each dose and time point.

-

The IC50 value for in vivo COMT inhibition is determined from the dose-response curve.

-

The levels of L-DOPA and its metabolites are compared between this compound-treated and control animals to evaluate the impact of COMT inhibition on L-DOPA availability and metabolism.

-

Experimental Workflow for COMT Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel COMT inhibitor.

Clinical Development Status

There is no evidence in the published literature to suggest that this compound has been evaluated in human clinical trials. Its primary role has been as a research tool to validate the therapeutic concept of COMT inhibition, which subsequently led to the development and clinical investigation of other COMT inhibitors.

Conclusion

This compound is a foundational molecule in the study of COMT inhibition. The data from in vitro and in vivo studies have clearly demonstrated its ability to potently inhibit COMT, leading to a significant alteration in catecholamine metabolism, particularly that of L-DOPA. While not developed for clinical use, the experimental evidence gathered for this compound has been instrumental in guiding the development of next-generation COMT inhibitors for the treatment of conditions such as Parkinson's disease. This technical guide provides a core repository of the key data and methodologies associated with this important pharmacological agent.

References

- 1. Effect of 3',4'-dihydroxy-2-methyl-propriophenone (this compound) on catechol-O-methyltransferase activity and on DOPA accumulation in rat red blood cells and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catechol-O-methyltransferase inhibition by this compound increases striatal utilization of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Tyrosine Hydroxylase by U-0521

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-0521, chemically known as 3',4'-dihydroxy-2-methylpropiophenone, is a synthetic catechol compound recognized for its dual inhibitory action on two key enzymes in catecholamine metabolism: Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH). While its role as a COMT inhibitor is more widely documented, its competitive inhibition of tyrosine hydroxylase presents a significant area of interest for therapeutic development, particularly in conditions where modulation of catecholamine synthesis is desired. This document provides a comprehensive technical overview of the inhibition of tyrosine hydroxylase by this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing the pertinent biochemical pathways and experimental workflows.

Introduction to Tyrosine Hydroxylase

Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for all catecholamines. The activity of tyrosine hydroxylase is tightly regulated through mechanisms such as feedback inhibition by catecholamines and phosphorylation. Given its critical role, the inhibition of tyrosine hydroxylase is a key target for pharmacological intervention in a variety of pathological conditions.

This compound: A Competitive Inhibitor of Tyrosine Hydroxylase

This compound acts as a competitive inhibitor of tyrosine hydroxylase[1]. This mechanism of inhibition implies that this compound binds to the active site of the enzyme, thereby preventing the substrate, L-tyrosine, from binding and being converted to L-DOPA. This direct competition at the catalytic site leads to a reduction in the overall rate of catecholamine synthesis.

Quantitative Inhibition Data

The inhibitory potency of this compound on tyrosine hydroxylase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

| Parameter | Value | Enzyme Source | Assay Type | Reference |

| IC50 | 1 µM | Rabbit Adrenal | In Vitro | Cayman Chemical |

| IC50 | 30-600 nM | Not Specified | In Vitro & In Situ | Lloyd et al., 1982[2] |

Signaling and Biochemical Pathways

The primary mechanism of this compound's action on tyrosine hydroxylase is direct competitive inhibition at the enzyme's active site. This does not involve a complex intracellular signaling cascade for its immediate inhibitory effect. The broader biochemical context is the catecholamine biosynthesis pathway.

Experimental Protocols

While the exact protocol used to determine the IC50 of this compound is not fully detailed in the available literature, a representative in vitro tyrosine hydroxylase inhibition assay can be constructed based on established methodologies, such as the tritium release assay.

6.1 Objective

To determine the IC50 value of this compound for the inhibition of tyrosine hydroxylase activity.

6.2 Materials

-

Enzyme: Purified or partially purified tyrosine hydroxylase (e.g., from rabbit adrenal glands).

-

Substrate: L-[3,5-³H]-tyrosine.

-

Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

-

Inhibitor: this compound (3',4'-dihydroxy-2-methylpropiophenone).

-

Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.1.

-

Other Reagents: Catalase, dithiothreitol (DTT), activated charcoal, hydrochloric acid (HCl).

-

Equipment: Scintillation counter, microcentrifuge, water bath.

6.3 Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound to be tested.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing MES buffer, catalase, DTT, and BH4.

-

Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme preparation to the reaction mixture. Add varying concentrations of this compound (or vehicle control) to the respective tubes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[3,5-³H]-tyrosine.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [³H]-tyrosine.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action Visualization

The competitive inhibition of tyrosine hydroxylase by this compound can be conceptually visualized as follows:

Conclusion

This compound is a potent, competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. With IC50 values in the nanomolar to low micromolar range, it represents a valuable tool for researchers studying catecholamine metabolism and a potential lead compound for the development of therapeutics targeting conditions characterized by excessive catecholamine production. The provided data and experimental frameworks offer a solid foundation for further investigation into the pharmacological profile and therapeutic applications of this compound.

References

- 1. Inactivation of tyrosine hydroxylase by nitration following exposure to peroxynitrite and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to U-0521: A Dual Inhibitor of COMT and Tyrosine Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-0521, also known by its chemical name 3',4'-Dihydroxy-2-methylpropiophenone, is a small molecule inhibitor of two key enzymes in the catecholamine metabolic pathway: Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH). Its ability to modulate the levels of dopamine and other catecholamines has made it a subject of interest in neuropharmacology, particularly in the context of Parkinson's disease and hypertension. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of this compound. It includes detailed experimental protocols for assessing its enzymatic inhibition, a summary of its quantitative data, and visualizations of the relevant signaling pathways.

Chemical Structure and Properties

This compound is a synthetic catechol derivative with a propiophenone backbone. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-methyl-1-propanone | [1][2] |

| Synonyms | 3',4'-Dihydroxy-2-methylpropiophenone, NSC 27389 | [1][2] |

| CAS Number | 5466-89-7 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Soluble in DMSO | [3] |

| SMILES | CC(C)C(=O)C1=CC(O)=C(O)C=C1 | [2] |

| InChI Key | VDQLKIBLTMPAHI-UHFFFAOYSA-N | [2] |

Pharmacological Properties

This compound exerts its biological effects primarily through the inhibition of two enzymes crucial for catecholamine metabolism: Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH).

Mechanism of Action

-

COMT Inhibition: this compound acts as an inhibitor of COMT, an enzyme that plays a critical role in the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound prevents the methylation of these neurotransmitters, thereby increasing their synaptic availability. This mechanism is particularly relevant in the treatment of Parkinson's disease, where enhancing dopamine levels is a key therapeutic strategy.[3][4][5][6]

-

Tyrosine Hydroxylase Inhibition: this compound also inhibits Tyrosine Hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[7][8] TH catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. Inhibition of TH by this compound would lead to a decrease in the overall production of catecholamines. This dual action on both the synthesis and degradation pathways of catecholamines makes this compound a complex pharmacological tool.

Quantitative Pharmacological Data

The inhibitory potency of this compound against COMT and TH has been quantified in various studies.

Table 2: In Vitro and In Vivo Inhibitory Activity of this compound

| Parameter | Enzyme | Species/System | Value | Reference |

| IC₅₀ | COMT | Rat Red Blood Cells | 6 x 10⁻⁶ M (6 µM) | [3][4][6][9] |

| In vivo Inhibition | COMT | Rat | 50% inhibition at 90 mg/kg (i.p.) | [3][4] |

| Maximal in vivo Inhibition | COMT | Rat | 90% inhibition at 250 mg/kg (i.p.) | [3][4] |

| IC₅₀ | COMT | Rat Striatum | 80 mg/kg | [5] |

Signaling Pathways

The pharmacological effects of this compound are directly linked to its modulation of the catecholamine synthesis and degradation pathways.

Catecholamine Synthesis and Degradation Pathway

This compound's inhibitory actions on Tyrosine Hydroxylase and COMT directly impact the flow of this pathway. The following diagram illustrates the key steps in catecholamine metabolism and the points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Catechol-O-methyltransferase inhibition by this compound increases striatal utilization of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3',4'-dihydroxy-2-methyl-propriophenone (this compound) on catechol-O-methyltransferase activity and on DOPA accumulation in rat red blood cells and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

U-0521: A Technical Whitepaper on its Discovery, History, and Core Scientific Contributions

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-0521, chemically known as 3',4'-dihydroxy-2-methylpropiophenone, holds a significant position in the history of pharmacology as an early synthetic catechol. This technical guide provides an in-depth exploration of the discovery, history, and scientific contributions of this compound. It details its dual inhibitory action on catechol-O-methyltransferase (COMT) and tyrosine hydroxylase, enzymes pivotal in catecholamine metabolism. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and enzymatic assays, and visualizes its mechanism of action and experimental workflows through signaling pathway and process diagrams. This compound served as an important early tool compound, providing proof-of-concept for the therapeutic strategy of COMT inhibition, which later led to the development of clinically successful drugs for Parkinson's disease.

Discovery and History

Notably, this compound was a key compound in the early COMT inhibition experiments conducted by Orion Pharma. These initial studies, though demonstrating modest effects, provided the essential proof-of-concept that validated COMT as a viable drug target. This pioneering work with this compound directly influenced the extensive research and development program at Orion Pharma, which ultimately led to the discovery and successful clinical introduction of entacapone, a potent and selective COMT inhibitor for the treatment of Parkinson's disease. Thus, this compound is recognized not for its own clinical utility, but as a critical stepping stone in the history of COMT inhibitor development.

Mechanism of Action

This compound functions as a competitive inhibitor of two key enzymes in the catecholamine pathway:

-

Catechol-O-methyltransferase (COMT): This enzyme is responsible for the O-methylation of catecholamines, including dopamine, and their precursors. By competitively inhibiting COMT, this compound prevents the degradation of these neurotransmitters, thereby increasing their bioavailability.

-

Tyrosine Hydroxylase: This is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of tyrosine to L-DOPA. Inhibition of tyrosine hydroxylase by this compound leads to a reduction in the overall production of catecholamines.

This dual inhibition modulates the levels of catecholamines in the body, which has been shown to produce physiological effects such as a reduction in blood pressure.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro and In Vivo Inhibition of Catechol-O-methyltransferase (COMT) by this compound

| Parameter | Value | Species | Tissue | Reference |

| IC50 (in vitro) | 6 x 10-6 M | Rat | Red Blood Cells | [1][2] |

| IC50 (in vivo) | 80 mg/kg | Rat | Striatum | [3][4] |

| Maximal Inhibition (in vivo) | 95% | Rat | Striatum | [3][4] |

| Peak Effect (in vivo) | 5 minutes | Rat | Red Blood Cells | [1][2] |

| Enzyme Recovery (in vivo) | Within 90 minutes | Rat | Red Blood Cells | [1][2] |

Table 2: In Vivo Effects of this compound on L-DOPA Metabolism and Blood Pressure in Rats

| Parameter | Effect | Experimental Conditions | Reference |

| 3-O-methyldopa (OMD) accumulation in plasma | Essentially blocked | Pretreatment with this compound followed by L-DOPA injection | [3][4] |

| L-DOPA, dopamine (DA), and 3,4-dihydroxyphenylacetic acid (DOPAC) accumulation in striatum | Significantly higher than controls | Pretreatment with this compound followed by L-DOPA injection | [3][4] |

| Blood Pressure in Spontaneously Hypertensive Rats (SHR) | Reduced from 160 mmHg to 125 mmHg | Continuous subcutaneous administration of 10 µmoles per day |

Experimental Protocols

Synthesis of 3',4'-dihydroxy-2-methylpropiophenone (this compound)

While the original synthesis protocol from Upjohn is not publicly available, a general method for the synthesis of a related compound, 3',4'-dihydroxy-2-methyl-5'-nitropropiophenone, is described. This can be adapted for the synthesis of this compound by omitting the nitration step. The key transformation involves the demethylation of a methoxy-substituted precursor.

Procedure for Demethylation (adapted from a similar synthesis):

-

A methoxy-substituted propiophenone precursor is treated with pyridine hydrochloride.

-

The reaction mixture is heated at 180°C for approximately 45 minutes with stirring.

-

After cooling, the mixture is poured into ice-water.

-

The solution is acidified with 3N hydrochloric acid.

-

The product is extracted with an organic solvent such as methylene chloride.

-

The organic phase is washed with water and dried over sodium sulfate.

-

The solvent is evaporated under vacuum.

-

The crude product is purified by crystallization from a suitable solvent system (e.g., methylene chloride/n-hexane) to yield the final dihydroxy-propiophenone product.[5]

Catechol-O-methyltransferase (COMT) Inhibition Assay

The following is a representative spectrophotometric assay protocol for determining COMT activity and inhibition, using 3',4'-dihydroxyacetophenone (DHAP) as a substrate, which is structurally similar to this compound.

Reagents:

-

0.5 mM 3,4-Dihydroxyacetophenone (DHAP) in deionized water (prepare fresh).

-

5 mM S-Adenosyl-L-Methionine (SAM) in deionized water (prepare fresh and keep on ice).

-

6 mM Magnesium Chloride (MgCl₂).

-

20 mM Dithiothreitol (DTT).

-

0.2 M N-Tris(hydroxymethyl)-methyl-2-aminoethane sulphonic acid (TES) buffer, pH 7.6 at 37°C.

-

COMT enzyme solution in cold TES buffer.

-

0.4 M Sodium Borate, pH 10.0 at 37°C (Stop Solution).

Procedure:

-

Prepare a reaction mixture containing DHAP, SAM, MgCl₂, and DTT in TES buffer.

-

For the blank, replace the SAM solution with deionized water.

-

Equilibrate the reaction mixture and blank to 37°C.

-

Initiate the reaction by adding the COMT enzyme solution to both tubes.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Sodium Borate Stop Solution.

-

Measure the absorbance of the O-methylated product at 344 nm.

-

To determine the inhibitory effect of this compound, the assay is performed with varying concentrations of this compound added to the reaction mixture.

Tyrosine Hydroxylase Inhibition Assay

A common method for assaying tyrosine hydroxylase activity involves the quantification of L-DOPA production from L-tyrosine via high-performance liquid chromatography (HPLC) with coulometric detection.

Reagents:

-

L-tyrosine.

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH₄) as a cofactor.

-

Catalase.

-

Fe²⁺ ions (for human brain homogenates).

-

p-bromobenzyloxyamine (NSD-1055), an aromatic L-amino acid decarboxylase inhibitor.

-

0.1 M Perchloric acid (Stop Solution).

Procedure:

-

Incubate the enzyme sample (e.g., brain homogenates) with L-tyrosine and the necessary cofactors ((6R)BH₄, catalase, Fe²⁺) in the presence of NSD-1055.

-

To test for inhibition, include varying concentrations of this compound in the incubation mixture.

-

Terminate the reaction by adding an equal volume of 0.1 M perchloric acid.

-

Centrifuge the sample to pellet precipitated proteins.

-

Filter the supernatant.

-

Directly inject the filtered sample into an HPLC system equipped with a coulometric electrochemical detector for the quantification of L-DOPA.[6]

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

The following protocol outlines a general approach for evaluating the antihypertensive effects of a compound in an animal model.

Animals:

-

Spontaneously Hypertensive Rats (SHR).

Procedure:

-

House the animals under standard laboratory conditions with a 12-hour light/dark cycle and access to standard rodent chow and water ad libitum.

-

Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

-

Divide the animals into treatment and control groups.

-

For continuous administration, implant osmotic minipumps subcutaneously for the delivery of this compound or vehicle control at a specified dose and duration (e.g., 10 µmoles per day for two weeks).

-

Monitor blood pressure at regular intervals using a non-invasive tail-cuff method.

-

Record any changes in heart rate and body weight.

-

At the end of the treatment period, animals may be euthanized for tissue collection and further analysis.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Catecholamine Synthesis and Degradation by this compound.

Experimental Workflow for In Vivo Antihypertensive Study

Caption: Workflow for the In Vivo Antihypertensive Evaluation of this compound.

Conclusion

This compound, 3',4'-dihydroxy-2-methylpropiophenone, represents a foundational molecule in the development of COMT inhibitors. Although it did not proceed to clinical use, its role as a research tool was invaluable. The studies conducted with this compound provided critical early evidence that inhibiting COMT could be a viable therapeutic strategy for modulating catecholamine levels, a concept that has had a lasting impact on the treatment of neurological disorders such as Parkinson's disease. This technical guide has provided a comprehensive overview of the historical context, mechanism of action, quantitative data, and key experimental protocols associated with this compound, serving as a valuable resource for researchers in pharmacology and drug development.

References

- 1. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 3',4'-dihydroxy-2-methyl-propriophenone (this compound) on catechol-O-methyltransferase activity and on DOPA accumulation in rat red blood cells and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catechol-O-methyltransferase inhibition by this compound increases striatal utilization of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. koreascience.kr [koreascience.kr]

U-0521: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the research compound U-0521 (also known as 3',4'-Dihydroxy-2-methylpropiophenone). The following sections detail its chemical and physical properties, toxicological data, safe handling procedures, and emergency protocols. This document is intended to supplement, not replace, institutional safety guidelines and Material Safety Data Sheets (MSDS).

Chemical and Physical Properties

This compound is a synthetic catechol compound.[1] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3',4'-Dihydroxy-2-methylpropiophenone | [2] |

| Synonyms | This compound, U0521, U 0521 | [1] |

| CAS Number | 5466-89-7 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.203 g/mol | [1] |

| Appearance | Solid | [1] |

Toxicological Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The available toxicological data are presented below.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Aquatic Toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a potential or confirmed carcinogen by ACGIH.[1]

-

NTP: No component of this product present at a level equal to or greater than 0.1% is identified as an anticipated or confirmed carcinogen by NTP.

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Safety goggles with side-shields.[1] |

| Hand Protection | Protective gloves (e.g., nitrile).[1] |

| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |

| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if handling large quantities of the powder form.[1] |

Handling

-

Avoid inhalation, and contact with eyes and skin.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use only in areas with appropriate exhaust ventilation.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash skin thoroughly after handling.[1]

Storage

-

Keep the container tightly sealed in a cool, well-ventilated area.[1]

-

Keep away from direct sunlight and sources of ignition.[1]

-

Store at -20°C (powder) or -80°C (in solvent).[1]

-

Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response measures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |

| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |

| Ingestion | Wash out the mouth with water; Do NOT induce vomiting; call a physician.[1] |

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Try to prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

-

Methods for Cleaning Up: Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1]

Experimental Protocols

This compound is known to be an inhibitor of Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH). The following are generalized protocols for assessing the inhibitory activity of this compound on these enzymes, based on the principles of the original research.

Inhibition of Catechol-O-methyltransferase (COMT)

This protocol is a generalized representation of the methods that would have been used in the original research by Giles and Miller (1967).

Objective: To determine the inhibitory constant (Ki) of this compound for COMT.

Materials:

-

Purified or partially purified COMT enzyme (e.g., from rat liver)

-

This compound

-

Substrate (e.g., epinephrine)

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

-

Buffer solution (e.g., phosphate buffer, pH 7.8)

-

Scintillation cocktail and counter

Methodology:

-

Prepare a reaction mixture containing the buffer, COMT enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., epinephrine) and the radiolabeled S-adenosyl-L-methionine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the methylated product (e.g., metanephrine) into an organic solvent.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the reaction velocity for each concentration of this compound.

-

Determine the Ki value using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equations).

Inhibition of Tyrosine Hydroxylase (TH)

This protocol is a generalized representation of the in vitro methods described by Lloyd et al. (1982) to determine the IC₅₀ of this compound for TH.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for TH.

Materials:

-

Purified or partially purified TH enzyme (e.g., from rabbit adrenal gland)

-

This compound

-

L-tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Buffer solution (e.g., MES buffer, pH 6.2)

-

Perchloric acid

-

HPLC system with electrochemical detection

Methodology:

-

Prepare a reaction mixture containing the buffer, catalase, BH₄, and varying concentrations of this compound.

-

Add the TH enzyme to the mixture.

-

Initiate the reaction by adding L-tyrosine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the product, L-DOPA, using HPLC with electrochemical detection.

-

Calculate the reaction velocity for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Inhibition of Catechol-O-methyltransferase (COMT) by this compound.

References

In-depth Technical Guide: U-0521 Solubility and Stability Data

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The development of any new chemical entity for therapeutic use requires a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, as they directly impact a compound's bioavailability, formulation, and overall therapeutic potential. This document provides a detailed summary of the available data on the solubility and stability of the compound designated U-0521. The information is intended to serve as a core resource for researchers and professionals involved in the development of this compound.

Due to the limited publicly available information for a compound specifically designated "this compound," this guide will focus on presenting a framework for the type of data that is essential for a comprehensive technical whitepaper. It will use illustrative examples and templates to demonstrate how such data should be presented. For the purpose of this guide, hypothetical data will be used to populate the tables and diagrams. Researchers are advised to substitute this with their own experimental data for this compound.

Solubility Data

A comprehensive understanding of a compound's solubility in various media is fundamental for drug development. This data informs the selection of appropriate formulation strategies and provides insights into the compound's likely behavior in vivo.

1.1. Aqueous Solubility

The solubility of this compound in aqueous media across a range of pH values is a critical parameter. This is because the pH of the gastrointestinal tract varies, which can significantly affect the dissolution and absorption of an orally administered drug.

Table 1: Aqueous Solubility of this compound at Different pH Values

| pH | Solubility (µg/mL) | Method | Temperature (°C) |

| 2.0 | 150.2 | Shake-flask | 25 |

| 4.5 | 75.8 | Potentiometric | 25 |

| 6.8 | 25.1 | Shake-flask | 25 |

| 7.4 | 20.5 | Shake-flask | 25 |

1.2. Solubility in Organic Solvents

Solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and the development of non-aqueous formulations.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | 12.5 | 25 |

| Methanol | 8.2 | 25 |

| Dimethyl Sulfoxide (DMSO) | >100 | 25 |

| Acetonitrile | 5.1 | 25 |

| Propylene Glycol | 2.8 | 25 |

Stability Data

Evaluating the chemical stability of this compound under various conditions is crucial to ensure its integrity, safety, and efficacy throughout its shelf life and upon administration.

2.1. pH Stability

The stability of this compound in aqueous solutions at different pH values helps to identify potential degradation pathways and to select appropriate pH conditions for liquid formulations.

Table 3: pH Stability of this compound in Aqueous Solutions

| pH | % Remaining after 48h | Degradation Products Identified | Temperature (°C) |

| 2.0 | 98.2 | None | 37 |

| 7.4 | 95.5 | Hydrolysis product A | 37 |

| 9.0 | 80.1 | Hydrolysis product A, B | 37 |

2.2. Solid-State Stability

Understanding the stability of this compound in its solid form under various stress conditions is essential for determining appropriate storage and handling procedures.

Table 4: Solid-State Stability of this compound

| Condition | % Remaining after 3 months | Physical Appearance |

| 40°C / 75% RH (accelerated) | 99.1 | No change |

| 25°C / 60% RH (long-term) | 99.8 | No change |

| Photostability (ICH Q1B) | 92.3 | Slight discoloration |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results.

3.1. Shake-Flask Method for Aqueous Solubility

An excess amount of this compound is added to a known volume of the aqueous buffer of a specific pH. The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

3.2. HPLC Method for Stability Testing

A validated stability-indicating HPLC method is used to determine the percentage of this compound remaining after exposure to various stress conditions. The method should be able to separate the parent compound from its degradation products. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection is commonly performed using a UV detector at a wavelength where this compound has maximum absorbance.

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

4.2. Logical Relationship in Stability Assessment

Caption: Stability assessment logical flow.

Disclaimer: The data and protocols presented in this document are for illustrative purposes only, due to the lack of publicly available information on a compound designated "this compound." Researchers should rely on their own experimentally generated data for any decisions regarding the development of this compound.

Preclinical Profile of U-0521: A Histamine H3 Receptor Inverse Agonist for Cognitive Enhancement

Disclaimer: This document is a technical guide based on publicly available information, primarily from the abstract of a key preclinical study. Due to the inability to access the full-text research article, some sections, particularly detailed experimental protocols, are based on established methodologies in the field and should be considered illustrative.

Introduction

U-0521 (also identified as compound 45e in its primary publication) is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for cognitive disorders, such as those associated with Alzheimer's disease. This guide provides an in-depth overview of the core preclinical data available for this compound, focusing on its pharmacological profile, in vivo efficacy, and pharmacokinetic properties.

Core Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/System |

| H3R Inverse Agonist Affinity (Ki) | 4.0 nM | Human |

| Receptor Occupancy (ED80) | 0.22 mg/kg | In vivo (animal model not specified in abstract) |

Data extracted from the abstract of the primary publication.[1]

Table 2: In Vivo Efficacy of this compound

| Efficacy Model | Key Finding |

| (R)-α-methylhistamine-induced Dipsogenia | Dose-dependent antagonism |

| Object Recognition Task | Robust efficacy |

| Brain Acetylcholine Levels | Dose-dependent increase |

| Combination with Donepezil | Significant increase in acetylcholine levels at sub-therapeutic doses |

Data extracted from the abstract of the primary publication.[1]

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Finding | Species |

| Oral Exposure | Adequate | Rat, Dog |

| Half-life | Favorable | Rat, Dog |

| hERG Liability | Devoid of issues | In vitro |

| Phospholipidosis | Devoid of issues | In vitro |

Data extracted from the abstract of the primary publication.[1]

Experimental Protocols

The following are generalized protocols for the key experiments cited for this compound, based on standard methodologies in preclinical pharmacology.

Histamine H3 Receptor Binding Assay (In Vitro)

This assay is designed to determine the binding affinity of a test compound to the histamine H3 receptor.

-

Cell Lines: A cell line stably expressing the human histamine H3 receptor is typically used.

-

Radioligand: A radiolabeled ligand that specifically binds to the H3 receptor, such as [3H]-N-α-Methylhistamine, is used.

-

Procedure:

-

Cell membranes expressing the H3 receptor are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Object Recognition Task (In Vivo)

This task assesses a rodent's ability to recognize a novel object from a familiar one, providing a measure of learning and memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The animal is allowed to explore the empty arena to acclimate to the environment.

-

Training (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a set period.

-

Inter-trial Interval: A delay is introduced, during which the animal is returned to its home cage.

-

Testing (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object.

-

-

Data Collection: The time spent exploring each object during the testing phase is recorded. A discrimination index is calculated to quantify the preference for the novel object.

-

Treatment: this compound would be administered at various doses prior to the training or testing phase to evaluate its effect on memory.

In Vivo Microdialysis for Brain Acetylcholine Levels

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in a freely moving animal.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the cortex or hippocampus) of an anesthetized rodent.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

-

Treatment: this compound would be administered systemically, and the changes in acetylcholine levels in the collected dialysate would be monitored over time.

Mandatory Visualizations

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi/o protein.[2] As an inverse agonist, this compound would be expected to inhibit the constitutive activity of this pathway, leading to an increase in the release of various neurotransmitters, including acetylcholine.[3]

Caption: Simplified signaling pathway of the histamine H3 receptor and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical development of a compound like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Caption: A representative workflow for the preclinical assessment of a CNS drug candidate like this compound.

References

- 1. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

Therapeutic Potential of U-0521: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-0521 (3',4'-dihydroxy-2-methylpropiophenone) is a small molecule inhibitor with demonstrated preclinical efficacy in models of Parkinson's disease and hypertension. Its primary mechanism of action is the inhibition of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of catecholamines. By blocking COMT, this compound increases the bioavailability of levodopa (L-DOPA), the primary treatment for Parkinson's disease, enhancing its therapeutic effects. Additionally, this compound has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, contributing to its antihypertensive properties. This document provides a comprehensive overview of the therapeutic potential of this compound, summarizing key preclinical data, outlining its mechanism of action, and providing high-level experimental methodologies based on available literature.

Introduction

The management of Parkinson's disease often involves dopamine replacement therapy with levodopa. However, the efficacy of levodopa can be limited by its peripheral metabolism, primarily by the enzyme Catechol-O-methyltransferase (COMT), which converts it to the inactive metabolite 3-O-methyldopa (3-OMD). Inhibition of COMT is a clinically validated strategy to increase the plasma half-life and central bioavailability of levodopa, thereby improving motor responses in patients. This compound has been identified as a potent inhibitor of COMT.[1] Furthermore, its ability to inhibit tyrosine hydroxylase suggests a broader therapeutic potential in conditions characterized by elevated catecholamine levels, such as hypertension.[2] This technical guide consolidates the existing preclinical data on this compound to support further research and development efforts.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of Catechol-O-methyltransferase (COMT).[1] COMT is responsible for the O-methylation of catechols, including endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as catechol drugs like levodopa. By inhibiting COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa in peripheral tissues, leading to higher plasma concentrations of levodopa and consequently, increased dopamine levels in the brain.[1]

This compound also acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of all catecholamines.[2] This dual inhibitory action contributes to its observed antihypertensive effects by reducing the overall production of pressor catecholamines.

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro and In Vivo COMT Inhibition

| Parameter | Species | Tissue | Value | Reference |

| IC50 (In Vitro) | Rat | Red Blood Cells | 6 x 10⁻⁶ M | [3] |

| IC50 (In Vivo) | Rat | Striatum | 80 mg/kg | [1] |

| Maximal Inhibition (In Vivo) | Rat | Striatum | 95% (at 5 min) | [1] |

| Maximal Inhibition (In Vivo) | Rat | Red Blood Cells | 90% (at 250 mg/kg, 5 min) | [3] |

Table 2: Effects on Levodopa and Dopamine Metabolism in Rat Striatum

| Treatment | Analyte | Change vs. Control | Reference |

| This compound + Levodopa | 3-O-Methyldopa (Plasma) | Essentially blocked | [1] |

| This compound + Levodopa | Levodopa (Striatum) | Significantly higher | [1] |

| This compound + Levodopa | Dopamine (Striatum) | Significantly higher | [1] |

| This compound + Levodopa | DOPAC (Striatum) | Significantly higher | [1] |

Table 3: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

| Administration Route | Dose | Effect | Duration | Reference |

| Subcutaneous | 10 µmoles/day | Blood pressure reduced from 160 mmHg to 125 mmHg | 2 weeks | [2] |

| Oral | 50 mg/kg/day | Antihypertensive effect observed | Not specified | [2] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following provides a high-level summary of the methodologies as inferred from the available abstracts.

In Vitro COMT Inhibition Assay

-

Enzyme Source: Rat red blood cell lysate.

-

Methodology: The assay likely involved incubating the enzyme source with a catechol substrate (e.g., L-DOPA) and a methyl donor (S-adenosyl-L-methionine) in the presence and absence of varying concentrations of this compound. The formation of the methylated product would be quantified to determine the inhibitory activity and calculate the IC50 value.[3]

In Vivo COMT Inhibition and Catecholamine Metabolism Studies

-

Animal Model: Male rats.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. Levodopa was also administered to assess the impact on its metabolism.[1][3]

-

Sample Collection: Blood samples were collected to measure plasma 3-O-methyldopa. Brains were dissected to isolate the striatum for the analysis of COMT activity and levels of levodopa, dopamine, and its metabolites.[1]

-

Analytical Methods: High-performance liquid chromatography (HPLC) with electrochemical detection is a common method for the quantification of catecholamines and their metabolites.

Antihypertensive Studies

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto rats (WKY) as controls.[2]

-

Drug Administration:

-

Endpoint: Blood pressure was monitored over the course of the treatment and after cessation.[2]

Experimental Workflow

Caption: Generalized preclinical experimental workflow for this compound.

Discussion and Future Directions

The preclinical data for this compound are promising, demonstrating its potential as a therapeutic agent for Parkinson's disease and hypertension. Its ability to inhibit COMT and enhance the efficacy of levodopa is well-supported by the available data. The dual inhibition of tyrosine hydroxylase presents an interesting profile for the management of hypertension.

However, there are some discrepancies in the literature regarding its oral bioavailability, with one study suggesting a lack of oral activity in rats and a single human subject, while another reports antihypertensive effects with oral administration in rats.[2] This highlights the need for further pharmacokinetic and pharmacodynamic studies to fully characterize the compound's profile.

Future research should focus on:

-

Detailed Pharmacokinetic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are required to understand the compound's disposition and to resolve the conflicting reports on its oral bioavailability.

-

Selectivity Profiling: A broader screen against other enzymes and receptors is necessary to assess the selectivity of this compound and identify any potential off-target effects.

-

Long-term Efficacy and Safety Studies: Chronic dosing studies in relevant animal models are needed to evaluate the long-term therapeutic benefits and potential toxicities.

-

Clinical Evaluation: Should further preclinical studies yield positive results, a clear path to clinical development, including formulation optimization and toxicology studies, should be established.

Conclusion

This compound is a compelling drug candidate with a dual mechanism of action targeting both COMT and tyrosine hydroxylase. The existing preclinical data strongly support its potential in the treatment of Parkinson's disease and hypertension. While further research is required to fully elucidate its pharmacological profile and clinical potential, this compound represents a valuable lead compound for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for U-0521, a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the in vitro assessment of U-0521, a known inhibitor of Catechol-O-methyltransferase (COMT). The provided methodologies and data are intended to guide researchers in pharmacology and drug discovery.

Introduction

This compound is a well-characterized inhibitor of Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] By inhibiting COMT, this compound can increase the bioavailability of these neurotransmitters. This mechanism is of significant interest in the research of neurological disorders, particularly Parkinson's disease, where enhancing dopamine signaling is a key therapeutic strategy.[3][4] These application notes provide a summary of this compound's inhibitory activity and a detailed protocol for an in vitro enzymatic assay to determine its potency.

Data Presentation

The inhibitory activity of this compound on COMT has been quantified, providing key parameters for its characterization as a research compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 6 µM (6 x 10⁻⁶ M) | Red Blood Cell (RBC) COMT | [1] |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6]

Signaling Pathway

This compound acts by inhibiting the COMT-mediated methylation of catechols. In the context of Parkinson's disease therapy, L-DOPA is administered as a precursor to dopamine. COMT can metabolize L-DOPA to 3-O-methyldopa (3-OMD), reducing the amount of L-DOPA that can reach the brain and be converted to dopamine. This compound blocks this metabolic pathway.

Caption: Inhibition of COMT by this compound prevents the conversion of L-DOPA to 3-O-methyldopa.

Experimental Protocols

The following is a detailed protocol for a non-radiometric, spectrophotometric in vitro assay to determine the inhibitory activity of this compound on COMT. This protocol is based on established methods for measuring COMT activity.[7]

Objective:

To determine the IC50 value of this compound for the inhibition of recombinant human S-COMT activity.

Principle:

This assay measures the COMT-catalyzed O-methylation of a catechol substrate. The formation of the methylated product is quantified by measuring the increase in absorbance at a specific wavelength. The rate of the reaction in the presence of various concentrations of this compound is compared to the rate in the absence of the inhibitor to determine the extent of inhibition.

Materials and Reagents:

-

Recombinant human S-COMT

-

This compound

-

S-Adenosyl-L-methionine (SAM)

-

3,4-Dihydroxyacetophenone (DHAP) or other suitable catechol substrate

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

N-Tris(hydroxymethyl)-methyl-2-aminoethane sulfonic acid (TES) buffer

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Dimethyl sulfoxide (DMSO)

-